N'-hydroxy-4-phenylbenzenecarboximidamide
Description
Fundamental Structural Features and Amidoxime (B1450833) Functionality
Biphenyl-4-amidoxime, with the chemical formula C₁₃H₁₂N₂O, is characterized by a biphenyl (B1667301) backbone linked to an amidoxime group at the 4-position. researchgate.netresearchgate.net The biphenyl moiety consists of two phenyl rings connected by a single bond, providing a rigid and extended aromatic system. This structural feature contributes to the compound's thermal stability and influences its electronic properties. nih.govnih.gov
The amidoxime functional group, -C(NH₂)=NOH, is the most chemically active site of the molecule. nih.gov It is composed of an amino group (-NH₂) and a hydroxylamino group (=NOH) attached to the same carbon atom. nih.gov This arrangement imparts both acidic and basic properties to the molecule. The oxime hydroxyl group is weakly acidic, while the amino group and the oxime nitrogen are basic. capes.gov.br The amidoxime group can exist in tautomeric forms, such as the oxime-nitrone and nitroso forms, although the oxime form is generally more stable. nih.gov The presence of the amino group also creates a significant mesomeric effect, influencing the reactivity of the amidoxime functionality. capes.gov.br
Table 1: Chemical Properties of Biphenyl-4-amidoxime researchgate.netresearchgate.net
| Property | Value |
| CAS Number | 40019-44-1 |
| Molecular Formula | C₁₃H₁₂N₂O |
| Molecular Weight | 212.3 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMF and DMSO |
| λmax | 271 nm |
Strategic Importance in Modern Synthetic Organic Chemistry and Coordination Chemistry
The strategic importance of biphenyl-4-amidoxime stems from its utility as a versatile building block in both synthetic organic chemistry and coordination chemistry.
In synthetic organic chemistry , biphenyl-4-amidoxime serves as a key precursor for the synthesis of various heterocyclic compounds. Amidoximes, in general, are well-established starting materials for the preparation of 1,2,4-oxadiazoles through reactions with acylating agents. researchgate.netmdpi.com This transformation typically involves the initial formation of an O-acylamidoxime intermediate, which then undergoes cyclization to yield the 1,2,4-oxadiazole (B8745197) ring. researchgate.net The biphenyl moiety of biphenyl-4-amidoxime can be incorporated into these heterocyclic structures, leading to compounds with potential applications in medicinal chemistry and materials science. nih.gov For instance, the reaction of amidoximes with carbodiimides provides a convenient one-step synthesis of 5-amino-substituted 1,2,4-oxadiazoles. clockss.org
In coordination chemistry , the amidoxime group of biphenyl-4-amidoxime acts as an excellent chelating ligand for a variety of metal ions. researchgate.net The nitrogen and oxygen atoms of the amidoxime can coordinate with metal centers, forming stable complexes. clockss.org This property is particularly significant in the design and synthesis of metal-organic frameworks (MOFs) and coordination polymers. nih.govrsc.org The rigid biphenyl backbone provides structural integrity to the resulting frameworks, while the amidoxime groups offer binding sites for metal ions. By carefully selecting the metal ions and reaction conditions, it is possible to construct MOFs with tailored pore sizes and functionalities for specific applications. rsc.org For example, biphenyl-dicarboxylate linkers, which are structurally related to biphenyl-4-amidoxime, have been used to create a range of coordination polymers with diverse structures and properties. nih.gov
Overview of Key Research Avenues
The unique properties of biphenyl-4-amidoxime have opened up several promising avenues of research, with a particular focus on environmental remediation and medicinal applications.
One of the most significant research areas is the use of biphenyl-4-amidoxime and its derivatives for the extraction of uranium from seawater . nih.govcapes.gov.br Amidoxime-functionalized materials have shown a remarkable affinity and selectivity for the uranyl ion (UO₂²⁺). researchgate.netnih.gov Researchers have successfully incorporated amidoxime groups into porous materials like MOFs and covalent organic frameworks (COFs) to create highly efficient adsorbents. For instance, an amidoxime-appended metal-organic framework, UiO-66-AO, demonstrated the ability to remove 94.8% of uranyl ions from seawater within 120 minutes. capes.gov.brnih.gov Another study reported a covalent organic framework functionalized with open-chain amidoxime (COF-HHTF-AO) with an impressive uranium adsorption capacity of 5.12 mg/g in natural seawater. capes.gov.br The chelation of the uranyl ion by multiple amidoxime ligands is believed to be the key to this high sorption capability. nih.gov
Table 2: Performance of Amidoxime-Functionalized Adsorbents for Uranium Extraction
| Adsorbent | Uranium Adsorption Capacity (mg/g in seawater) | Reference |
| UiO-66-AO | 2.68 | nih.gov |
| COF-HHTF-AO | 5.12 | capes.gov.br |
| PAO-Co | 9.7 | nih.gov |
In the field of medicinal chemistry , biphenyl-4-amidoxime is recognized as a valuable synthetic intermediate for the development of new pharmaceutical agents. researchgate.netmdpi.comorganic-chemistry.org Some studies have indicated its potential as a hepatoprotective agent, protecting the liver from damage. organic-chemistry.org Furthermore, it has shown inhibitory effects against the parasite Toxoplasma gondii. organic-chemistry.org The biphenyl scaffold is a common motif in many biologically active compounds, and the introduction of an amidoxime group can lead to derivatives with a wide range of pharmacological activities, including anti-inflammatory, antihypertensive, and anticancer properties. nih.gov Amidoxime-containing compounds are also being investigated as potential inhibitors of enzymes like epidermal growth factor receptor (EGFR), which is implicated in cancer. nih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
40019-44-1 |
|---|---|
Molecular Formula |
C13H12N2O |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
N'-hydroxy-4-phenylbenzenecarboximidamide |
InChI |
InChI=1S/C13H12N2O/c14-13(15-16)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,16H,(H2,14,15) |
InChI Key |
WVKAHHBQPICMQP-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C(=N\O)/N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=NO)N |
Pictograms |
Irritant |
Synonyms |
N-hydroxy-[1,1’-biphenyl]-4-carboximidamide |
Origin of Product |
United States |
Contemporary Synthetic Methodologies for Biphenyl 4 Amidoxime and Its Analogues
Elucidating Established Synthetic Routes and Mechanistic Aspects
The synthesis of biphenyl-4-amidoxime and related amidoximes primarily involves the functionalization of a cyano group or direct synthesis strategies.
Cyano Group Functionalization Approaches
A prevalent method for synthesizing amidoximes is through the conversion of a nitrile (cyano group). This transformation can be achieved by reacting a nitrile-containing compound with hydroxylamine (B1172632). google.comnih.gov The reaction involves the nucleophilic addition of hydroxylamine to the carbon atom of the nitrile. This approach is versatile and can be applied to a variety of nitriles to produce the corresponding amidoximes. google.com
The mechanism for the acid-catalyzed conversion of nitriles to amides involves the initial protonation of the nitrile, which enhances its electrophilicity. libretexts.org Subsequently, a water molecule, acting as a nucleophile, attacks the carbon of the nitrile. libretexts.org A proton transfer and resonance stabilization lead to an intermediate that, upon deprotonation, yields the amide. libretexts.org While this describes the general conversion to amides, the synthesis of amidoximes specifically utilizes hydroxylamine instead of water.
Another approach involves the selective hydrolysis of a cyano group. For instance, the use of a hydrogen peroxide/sodium carbonate aqueous solution has been successful in converting tertiary cyano groups into the desired amido function at room temperature. nih.gov
Direct Synthesis and One-Pot Strategies for Amidoximes
Direct and one-pot synthetic strategies offer efficient alternatives to multi-step procedures for the preparation of amidoximes. A notable one-pot approach involves the reaction of primary nitroalkanes with magnesium or lithium amides. nih.gov This method provides a convenient, single-step synthesis of substituted amidoximes. nih.gov
Furthermore, a "one-pot" reaction has been developed for the synthesis of aryl or heteroaryl-substituted amidoxime (B1450833) compounds via a palladium-catalyzed cyanation followed by amidoximation. nih.govrsc.org This method is notable for its ability to accommodate various functional groups. nih.govrsc.org
Another direct one-pot synthesis of N-substituted amidoximes has been achieved from secondary amides or their intermediate forms. nih.govrsc.orgresearchgate.net This process utilizes a triphenylphosphine–iodine (Ph₃P–I₂) mediated dehydrative condensation, which proceeds under mild conditions and with short reaction times. nih.govrsc.orgresearchgate.net The proposed mechanism involves the activation of the amide by the Ph₃P–I₂ system to form a reactive intermediate, which then reacts with hydroxylamine to yield the amidoxime. researchgate.net
Advanced Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is crucial for maximizing the yield and purity of biphenyl-4-amidoxime. Key parameters that are often adjusted include the choice of catalyst, base, solvent, and reaction temperature.
In the context of Suzuki-Miyaura cross-coupling reactions, which can be a preceding step to form the biphenyl (B1667301) backbone, the optimization of conditions is well-documented. For instance, in the synthesis of biphenyl compounds, parameters such as the amount of catalyst and the type of base have been systematically varied to enhance yields. researchgate.netresearchgate.net It has been observed that increasing the catalyst amount up to a certain point can significantly improve the yield, after which the effect plateaus. researchgate.net The choice of base, with options like potassium carbonate, sodium carbonate, and cesium carbonate, also plays a critical role, with cesium carbonate sometimes providing superior results. researchgate.net Lowering the reaction temperature can lead to longer reaction times and reduced efficiency, while increasing the temperature may not always result in a significant yield improvement. researchgate.net
For the synthesis of amidoximes from nitroalkanes, the choice of metallating agent and the structure of the amine component are critical factors influencing the yield. nih.gov Studies have shown that different metallating agents can affect the reaction's success, and the synthesis appears to work best with anilines. nih.gov
The table below illustrates the optimization of reaction conditions for the synthesis of biphenyl, a precursor to biphenyl-4-amidoxime, highlighting the impact of different bases and catalyst amounts.
| Entry | Catalyst Amount (g) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | 0 | K₂CO₃ | H₂O/EtOH | 80 | Negligible |
| 2 | 0.015 | None | H₂O/EtOH | 80 | Not Attained |
| 3 | 0.015 | K₂CO₃ | H₂O/EtOH | 80 | 92 |
| 4 | 0.01 | K₂CO₃ | H₂O/EtOH | 80 | 85 |
| 5 | 0.02 | K₂CO₃ | H₂O/EtOH | 80 | 93 |
| 6 | 0.015 | KOH | H₂O/EtOH | 80 | 88 |
| 7 | 0.015 | NEt₃ | H₂O/EtOH | 80 | 75 |
| 8 | 0.015 | Na₂CO₃ | H₂O/EtOH | 80 | 90 |
| 9 | 0.015 | K₂CO₃ | H₂O/EtOH | 60 | 78 |
| 10 | 0.015 | K₂CO₃ | H₂O/EtOH | 100 | 94 |
This table is a representative example based on findings for biphenyl synthesis and illustrates general optimization principles that can be applied to biphenyl-4-amidoxime synthesis. Data is illustrative and compiled from general findings in the provided search results. researchgate.net
Green Chemistry Principles in Biphenyl-4-amidoxime Synthesis
The application of green chemistry principles to the synthesis of biphenyl-4-amidoxime and its analogues aims to reduce the environmental impact of chemical processes. This involves the use of environmentally benign catalysts and the minimization of solvent use.
Environmentally Benign Catalytic Systems
The development of environmentally friendly catalytic systems is a key area of green chemistry research. sigmaaldrich.com For amide bond formation, which is a related and fundamental reaction, various green catalysts have been explored. These include readily available and low-cost catalysts like boric acid and simple titanium and zirconium compounds. ucl.ac.uk Biocatalysis, utilizing enzymes like lipases, also presents a sustainable option for amide formation. ucl.ac.uknih.gov
In the context of biphenyl synthesis via Suzuki-Miyaura cross-coupling, a water-soluble fullerene-supported palladium chloride nanocatalyst has been used, allowing the reaction to be performed in water at room temperature. researchgate.net Such catalysts are often recyclable, further enhancing their green credentials. researchgate.net Solid acid catalysts, such as metal oxides, zeolites, and clays, are also considered environmentally benign and have been applied to a wide range of organic reactions. nih.gov
The use of microwave irradiation in conjunction with catalysts like ammonium (B1175870) fluoride (B91410) on alumina (B75360) or potassium carbonate represents another green synthetic approach for oxadiazoles, which are derivatives of amidoximes. nih.gov
Solvent Minimization and Alternative Media Approaches
Minimizing or eliminating the use of hazardous organic solvents is a core principle of green chemistry. Solvent-free or solid-state reactions offer significant advantages, including reduced waste, easier handling, and often higher reaction rates and product purity. semanticscholar.org Techniques such as trituration and direct heating of reactants without a solvent have been successfully employed for amide synthesis. semanticscholar.org
Reactive extrusion is an emerging solvent-minimized technique for amide synthesis, demonstrating the potential for large-scale, continuous production with significantly reduced solvent waste. nih.gov Furthermore, performing reactions in alternative media, such as water, is a highly desirable green approach. researchgate.net The use of water-soluble catalysts facilitates reactions in aqueous media, simplifying product isolation and catalyst recovery. researchgate.net
The development of sustainable enzymatic strategies for amide preparation often utilizes green and safe solvents like cyclopentyl methyl ether, which allows for excellent conversions and yields without the need for extensive purification. nih.gov
Below is a table summarizing various green chemistry approaches applicable to the synthesis of biphenyl-4-amidoxime and related compounds.
| Green Chemistry Approach | Catalyst/Method | Solvent/Medium | Key Advantages |
| Biocatalysis | Candida antarctica lipase (B570770) B (CALB) | Cyclopentyl methyl ether | Sustainable, high yields, minimal purification nih.gov |
| Water-Soluble Nanocatalysis | Fullerene-supported PdCl₂ | Water | Room temperature reaction, catalyst recycling researchgate.net |
| Solvent-Free Synthesis | Boric acid | None (direct heating) | Reduced waste, high reaction rate, high purity semanticscholar.org |
| Microwave-Assisted Synthesis | NH₄F/Al₂O₃ or K₂CO₃ | - | Reduced reaction time, increased efficiency nih.gov |
| Reactive Extrusion | - | Solvent-minimized | Continuous process, scalable nih.gov |
This table provides a summary of green chemistry techniques and their benefits as described in the search results.
Regio- and Stereoselective Synthesis of Substituted Biphenyl-4-amidoxime Derivatives
The synthesis of substituted biphenyl-4-amidoxime derivatives with precise control over regiochemistry and stereochemistry is a significant endeavor in medicinal and materials chemistry. Such control allows for the fine-tuning of the molecule's three-dimensional structure, which is crucial for its biological activity and material properties. Methodologies to achieve this precision typically involve two key stages: the stereoselective construction of the substituted biphenyl core and the subsequent regioselective introduction or modification of functional groups, followed by the conversion to the amidoxime.
The regioselective synthesis of substituted biphenyls can be achieved through various cross-coupling reactions, where the strategic placement of directing groups and the choice of coupling partners dictate the final substitution pattern. For instance, the sulfenylation of 6,6'-dimethoxy-2,2'-dihydroxybiphenyl with phthalimidesulfenyl chloride has been shown to proceed with complete regioselectivity, affording the 3,3'-dithio-substituted product. nih.gov This regiocontrol is attributed to the directing effect of the existing hydroxyl and methoxy (B1213986) groups on the biphenyl scaffold. Such strategies can be envisioned for the synthesis of precursors to biphenyl-4-amidoximes, where a cyano group is present at the 4-position of one of the aromatic rings.
Stereoselectivity in biphenyl synthesis is primarily concerned with controlling axial chirality, a feature that arises from hindered rotation around the C-C single bond connecting the two aryl rings. This atropisomerism can be controlled through diastereoselective and enantioselective methods.
Diastereoselective Synthesis:
One powerful approach to diastereoselective synthesis involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. In the context of biphenyl synthesis, a chiral auxiliary can be attached to one of the aromatic rings, influencing the formation of a specific atropisomer during the crucial bond-forming step.
A notable example is the diastereoselective synthesis of a cyclic diamide-bridged biphenyl. nih.govuni-muenchen.de In this method, a racemic mixture of a biphenyl dicarboxylic acid is reacted with an enantiomerically pure chiral diamine, such as (R,R)-diaminocyclohexane. The ring-closing reaction proceeds diastereoselectively, yielding an enantiomerically pure cyclic biphenyl derivative. nih.govuni-muenchen.de This strategy can be adapted for the synthesis of biphenyl-4-amidoxime precursors by utilizing a biphenyl starting material bearing a cyano group at the 4-position.
Table 1: Diastereoselective Synthesis of a Chiral Biphenyl Precursor
| Starting Material | Chiral Auxiliary | Reaction | Product | Diastereomeric Excess (d.e.) | Reference |
|---|---|---|---|---|---|
| Racemic 6,6'-dimethoxy-[1,1'-biphenyl]-2,2'-dicarboxylic acid | (R,R)-diaminocyclohexane | Diamide ring closing | (Sax,R,R)-BIPOL | >99% | nih.govuni-muenchen.de |
Enantioselective Synthesis:
Enantioselective methods aim to directly produce one enantiomer of a chiral product from an achiral or racemic starting material, often through the use of a chiral catalyst. The asymmetric Suzuki-Miyaura cross-coupling reaction is a prominent method for the enantioselective synthesis of axially chiral biaryls. This reaction involves the palladium-catalyzed coupling of an aryl boronic acid with an aryl halide. The use of a chiral phosphine (B1218219) ligand is key to inducing enantioselectivity.
For the synthesis of substituted biphenyl-4-amidoxime precursors, an asymmetric Suzuki-Miyaura coupling could be employed between a substituted arylboronic acid and a 4-cyanophenyl halide (or vice versa), or between two appropriately substituted aryl partners where one contains a cyano group. The choice of a suitable chiral ligand, such as a derivative of BINAP or a custom-designed phosphine ligand, is critical for achieving high enantiomeric excess (e.e.). Research has shown that even ortho-substituted cyano-biaryls, which are precursors to the target amidoximes, can be synthesized using these methods, although they have been less explored compared to other substituted biaryls. nih.gov
The synthesis of 4'-alkylseleno-4-cyanobiphenyls demonstrates the preparation of relevant precursors, which could be made chiral through atroposelective methods. rsc.org
Table 2: Enantioselective Suzuki-Miyaura Coupling for Chiral Biaryl Synthesis
| Aryl Halide | Aryl Boronic Acid/Ester | Catalyst/Ligand | Product | Enantiomeric Excess (e.e.) | Reference |
|---|---|---|---|---|---|
| Aryl Bromide 9 | Boronic Ester 10 | Pd/(S,S)-BaryPhos | Chiral Biaryl 12 | 90% | nih.gov |
Once the desired regio- and stereochemically defined substituted 4-cyanobiphenyl (B145940) is obtained, the final step is the conversion of the cyano group to the amidoxime. This transformation is typically achieved by reacting the nitrile with hydroxylamine, often in the presence of a base. This reaction is generally high-yielding and does not affect the stereochemistry at the biphenyl axis, thus preserving the atropisomerism established in the previous steps.
The combination of regioselective cross-coupling reactions, powerful stereoselective methods like diastereoselective synthesis with chiral auxiliaries or enantioselective catalysis, and the reliable conversion of the nitrile to the amidoxime provides a robust platform for accessing a wide range of structurally diverse and stereochemically pure substituted biphenyl-4-amidoxime derivatives.
Comprehensive Analysis of Biphenyl 4 Amidoxime Chemical Transformations and Reactivity
Investigation of Primary Reaction Pathways
The primary reactions of Biphenyl-4-amidoxime involve transformations of the amidoxime (B1450833) group, including oxidation, reduction, and substitution reactions.
The oxidation of amidoximes has been studied using both chemical reagents and biological systems. nih.gov Chemical oxidation can be accomplished with reagents such as 2-iodobenzoic acid (IBX). nih.gov The major products resulting from the oxidation of the amidoxime functionality are typically the corresponding amides and nitriles. nih.gov This transformation involves the cleavage of the C=N bond and is accompanied by the release of nitric oxide (NO). nih.gov In biological contexts, enzymes like cytochrome P450 (CYP450) can also mediate the oxidation of amidoximes, leading to the formation of amides and/or nitriles. nih.gov
Table 1: Products of General Amidoxime Oxidation
| Oxidant/System | Major Product(s) | Minor Product(s) |
|---|---|---|
| 2-Iodoxybenzoic acid (IBX) | Amide | Nitrile |
| Rat Microsomes (CYP450) | Amide | Not specified |
| Singlet Oxygen (¹O₂) | Amide | Nitrile |
Data sourced from a general study on amidoxime oxidation. nih.gov
The reduction of the amidoxime group to an amidine is a synthetically important transformation, as amidines are significant pharmacophores. organic-chemistry.org A variety of methods have been developed to achieve this conversion under mild conditions.
Catalytic transfer hydrogenation is a widely used method, employing a hydrogen donor in the presence of a palladium catalyst. researchgate.net Reagents like ammonium (B1175870) formate (B1220265) or potassium formate with Pd/C in acetic acid can efficiently reduce aromatic amidoximes to the corresponding amidines in short reaction times. organic-chemistry.orgresearchgate.net This approach avoids the need for gaseous hydrogen, enhancing safety. organic-chemistry.org For substrates containing functional groups that may poison palladium catalysts, such as thiophenes, alternative reducing systems like triethylsilane with palladium(II) chloride have been successfully used. manchester.ac.uk Other non-hydrogenative protocols include the use of tin(II) chloride (SnCl₂·2H₂O) or samarium(II) iodide (SmI₂), which can quantitatively convert amidoximes to amidines at room temperature. researchgate.net
Table 2: Selected Methods for the Reduction of Amidoximes to Amidines
| Reagents and Catalyst | Conditions | Key Findings | Reference |
|---|---|---|---|
| Potassium Formate, Pd/C, Acetic Acid | Reflux, 10-30 min | Simple, effective, and avoids gaseous H₂. Faster for aromatic amidoximes. | organic-chemistry.org |
| Ammonium Formate, Pd/C, Acetic Acid | Reflux | Direct conversion without rigorous exclusion of water. | researchgate.net |
| H₂, Raney Nickel | 60°C, 3 atm | An example of forcing conditions for catalytic hydrogenation. | lookchem.com |
| Triethylsilane, PdCl₂ | Not specified | Effective for substrates that poison Pd/C catalysts. | manchester.ac.uk |
The reactivity of Biphenyl-4-amidoxime in substitution reactions can be considered at two locations: the biphenyl (B1667301) ring system (electrophilic substitution) and the amidoxime moiety itself (nucleophilic substitution).
Electrophilic Aromatic Substitution: The biphenyl system readily undergoes electrophilic aromatic substitution. One phenyl ring acts as a weakly activating group for the other, directing incoming electrophiles to the ortho and para positions. youtube.com The amidoxime group, containing electron-donating amino (-NH₂) and hydroxyl (-OH) functionalities, is anticipated to be an activating, ortho-, para-directing group. Therefore, electrophilic attack on the unsubstituted phenyl ring of Biphenyl-4-amidoxime would be directed to the 4'-position.
Nucleophilic Reactivity of the Amidoxime Moiety: The amidoxime group contains two nucleophilic centers: the sp³ nitrogen of the amino group and the oxygen of the hydroxyl group. This dual nucleophilicity is central to its role in synthesizing heterocyclic compounds. A primary example is the acylation reaction with agents like acyl chlorides or acid anhydrides. researchgate.netlibretexts.org This reaction, a form of nucleophilic acyl substitution, typically occurs at the hydroxyl oxygen to form an O-acylamidoxime intermediate. researchgate.netias.ac.in This intermediate is crucial for the subsequent cyclization to form oxadiazoles. researchgate.net
Cycloaddition and Heterocyclic Annulation Reactions involving the Amidoxime Moiety
The ability of the amidoxime group to react with bifunctional reagents is the basis for constructing various heterocyclic scaffolds, most notably 1,2,4-oxadiazoles.
The most common and well-established method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles involves the reaction of an amidoxime with an acylating agent. researchgate.net The process consists of an initial acylation of the amidoxime, typically Biphenyl-4-amidoxime, to form an O-acylamidoxime intermediate, which then undergoes thermal or base-catalyzed cyclodehydration to yield the 1,2,4-oxadiazole (B8745197) ring. ias.ac.in
A wide range of acylating agents can be employed, including carboxylic acids (often activated with coupling agents like carbonyldiimidazole), acyl chlorides, and anhydrides. researchgate.netnih.gov One-pot procedures have also been developed, for instance, by reacting an amidoxime directly with organic nitriles in the presence of a catalyst like PTSA-ZnCl₂, or with aldehydes in a base/DMSO medium. organic-chemistry.orgmdpi.com
Table 3: Common Methods for Synthesis of 1,2,4-Oxadiazoles from Amidoximes
| Co-reactant | Conditions / Catalyst | Description | Reference |
|---|---|---|---|
| Acyl Chlorides / Anhydrides | Pyridine or DMF, reflux | Classical two-step method via isolation of the O-acylamidoxime intermediate, followed by cyclization. | researchgate.netias.ac.in |
| Carboxylic Acids + CDI | NaOH / DMSO | One-pot synthesis using carbonyldiimidazole (CDI) as an activating agent at room temperature. | nih.gov |
| Organic Nitriles | PTSA-ZnCl₂ | Efficient and mild one-pot catalytic method. | organic-chemistry.org |
| Aldehydes | NaOH / DMSO | Condensation reaction to form the oxadiazole core at room temperature. | mdpi.com |
The synthesis of 1,2,4-oxadiazol-5(4H)-one scaffolds from amidoximes requires a reactant that can serve as a source for the ring's carbonyl group. Reagents classically used for this purpose include phosgene, chloroformates, or their equivalents. While the direct synthesis of a Biphenyl-4-amidoxime-derived 1,2,4-oxadiazolone is not extensively detailed in the reviewed literature, the necessary reagents are employed in related transformations. For example, ethyl chloroformate can be used in combination with bases to activate carboxylic acids for their reaction with amidoximes to form standard 1,2,4-oxadiazoles. mdpi.com The reaction of amidoximes with isocyanates has also been explored, which can lead to the formation of related heterocyclic structures through nucleophilic attack and cyclization. mdpi.com The formation of 1,2,4-oxadiazol-5(4H)-ones has been noted in the literature, but often in the context of their subsequent functionalization rather than their direct synthesis from amidoximes. organic-chemistry.org
Construction of Other Nitrogen- and Oxygen-Containing Heterocycles
Biphenyl-4-amidoxime serves as a versatile precursor for the synthesis of various nitrogen- and oxygen-containing heterocyclic compounds. researchgate.netnih.gov The most prominent application is in the construction of the 1,2,4-oxadiazole ring system, a motif frequently found in medicinal chemistry. nih.govmdpi.com
The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles can be achieved through the reaction of biphenyl-4-amidoxime with a range of carbonyl compounds or their derivatives. nih.gov Common methods include:
Reaction with Carboxylic Acids: In the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC.HCl), biphenyl-4-amidoxime can be condensed with carboxylic acids to form an O-acylamidoxime intermediate, which then undergoes cyclization to the 1,2,4-oxadiazole. nih.gov
Reaction with Acyl Chlorides or Anhydrides: The reaction with acyl chlorides or anhydrides in a suitable solvent system, such as pyridine/toluene or NaOH/DMSO, also proceeds through an O-acylamidoxime intermediate to yield the corresponding 1,2,4-oxadiazole. mdpi.comnih.gov
Reaction with Aldehydes: Condensation with aldehydes, often in a NaOH/DMSO medium, can lead to the formation of 1,2,4-oxadiazoles. nih.gov
Reaction with Carbodiimides: A direct, one-step synthesis involves the reaction of an amidoxime with a carbodiimide. The reaction mechanism is proposed to start with a nucleophilic attack of the amidoxime's hydroxyl group on the carbodiimide, forming an O-amidoxime adduct. This intermediate then undergoes intramolecular cyclization, facilitated by a second molecule of the carbodiimide, to produce the 5-amino-substituted 1,2,4-oxadiazole. clockss.org
Beyond the prevalent 1,2,4-oxadiazoles, amidoximes can be utilized to synthesize other heterocyclic systems. For example, reactions with esters of maleic or fumaric acid in a NaOH/DMSO medium can lead to the formation of 1,2,4-oxadiazin-5(6H)-ones instead of the expected 1,2,4-oxadiazoles. mdpi.commdpi.com The outcome of these reactions can be highly dependent on the reaction conditions, including the base used and the stoichiometry of the reactants. mdpi.com This highlights the synthetic versatility of biphenyl-4-amidoxime as a building block in heterocyclic chemistry. researchgate.net
Table 2: Synthesis of Heterocycles from Biphenyl-4-amidoxime (or general amidoximes)
| Reagent | Resulting Heterocycle | Reaction Conditions | Reference |
| Carboxylic Acids | 1,2,4-Oxadiazole | EDC.HCl, DCM, 0-30°C then 110°C | nih.gov |
| Acyl Chlorides | 1,2,4-Oxadiazole | Pyridine/Toluene or NaOH/DMSO | mdpi.comnih.gov |
| Aldehydes | 1,2,4-Oxadiazole | NaOH/DMSO, Room Temperature | nih.gov |
| Dicarboxylic Acid Anhydrides | 1,2,4-Oxadiazole with a carboxylic acid function | NaOH/DMSO, Room Temperature | mdpi.com |
| Carbodiimides (e.g., DIC, DCC) | 5-Amino-1,2,4-oxadiazole | Toluene, reflux | clockss.org |
| Maleic/Fumaric Esters | 1,2,4-Oxadiazin-5(6H)-one | NaOH/DMSO | mdpi.commdpi.com |
Advanced Coordination Chemistry of Biphenyl 4 Amidoxime
Ligand Design and Donor Site Characterization
The donor sites of biphenyl-4-amidoxime are primarily the nitrogen and oxygen atoms of the amidoxime (B1450833) group. mdpi.com This group possesses three potential donor centers: the oxime nitrogen, the oxime oxygen, and the amine nitrogen. mdpi.com The presence of the –NH₂ group introduces a significant mesomeric effect, distinguishing its chemistry from that of simple oximes. mdpi.com The amidoxime group can exist in different tautomeric forms, including the amidoxime, aminonitrone, and iminohydroxylamine forms, which further influences its coordination behavior. mdpi.com The specific donor atoms involved in coordination can vary depending on the metal ion, the pH of the medium, and the presence of other coordinating ligands. mdpi.commdpi.com
Complexation with Diverse Metal Ions
The versatile coordination behavior of biphenyl-4-amidoxime allows it to form stable complexes with a variety of transition metals.
Synthesis and Characterization of Transition Metal Complexes
The synthesis of transition metal complexes with biphenyl-4-amidoxime and related vic-dioxime ligands often involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. researchgate.netresearchgate.net For instance, unsymmetrical vic-dioximes have been synthesized and subsequently complexed with Cu(II), Ni(II), and Co(II). researchgate.net The resulting complexes are typically characterized using a suite of analytical techniques. Elemental analysis provides the stoichiometric ratio of metal to ligand. scirp.orgajol.info Spectroscopic methods such as Infrared (IR), UV-Visible, and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for elucidating the coordination environment. scirp.orgajol.info In IR spectroscopy, shifts in the characteristic vibrational frequencies of the C=N, N-O, and O-H bonds of the amidoxime group upon complexation provide direct evidence of coordination. mdpi.com Magnetic susceptibility measurements help in determining the geometry of the complexes, for example, distinguishing between square-planar and octahedral geometries. researchgate.net
Stoichiometric and Geometric Configurations of Metal-Amidoxime Complexes
Table 1: Examples of Transition Metal Complexes with Vic-Dioxime Ligands
| Metal Ion | Ligand Type | Typical Geometry | Reference |
|---|---|---|---|
| Cu(II) | Unsymmetrical vic-dioxime | Square-planar | researchgate.net |
| Ni(II) | Unsymmetrical vic-dioxime | Square-planar | researchgate.net |
| Co(II) | Unsymmetrical vic-dioxime | Octahedral | researchgate.net |
Elucidation of Coordination Modes and Bonding Interactions
The amidoxime group can coordinate to metal ions in several ways. The coordination can be monodentate, through either the oxime nitrogen or oxygen, or bidentate, forming a chelate ring. mdpi.com Crystallographically established coordination modes of the neutral and deprotonated amidoxime group reveal a rich and varied structural chemistry. mdpi.com The bonding in these complexes involves the donation of electron pairs from the ligand's donor atoms to the metal ion. The nature of this bonding can range from purely electrostatic to significantly covalent, depending on the metal ion and the specific coordination environment. The biphenyl (B1667301) moiety can participate in intermolecular interactions, such as π-π stacking, which can further stabilize the crystal structure of the complexes. mdpi.com
Uranyl Ion Complexation and Selective Sequestration Mechanisms
A particularly significant application of biphenyl-4-amidoxime and related amidoxime-functionalized materials is in the selective extraction of uranium from aqueous solutions, including seawater. acs.orgnih.gov
Enhanced Affinity and Selectivity for Uranium Extraction
Amidoxime-based materials exhibit a remarkably high affinity and selectivity for the uranyl ion (UO₂²⁺). nih.govresearchgate.net This is attributed to the strong coordination between the amidoxime group and the uranyl ion. nih.govresearchgate.net The presence of bulky interfering ions in sources like seawater makes this selectivity crucial. nih.gov Research has shown that porous organic polymers decorated with diamidoxime ligands can create "nanotraps" with uranyl-specific "hooks," leading to ultrahigh affinity and selectivity for uranium. nih.gov The design of these materials often aims to enhance the density of adjacent amidoxime groups to maximize effective coordination. nih.gov
The extraction capability of amidoxime-functionalized adsorbents has been demonstrated to be substantial, with some materials achieving high uranium capacities. nih.govrsc.org For instance, porous aromatic frameworks (PAFs) modified with amidoxime groups have shown ultrahigh uranium capacity due to a high utilization ratio of the functional groups. nih.gov Similarly, 3D hierarchical porous amidoxime fibers have been developed that exhibit a high adsorption capacity for uranium from natural seawater. rsc.org
The mechanism of uranium extraction involves the chelation of the uranyl ion by the amidoxime groups. researchgate.net Spectroscopic and computational studies suggest that the uranyl ion is often coordinated by multiple amidoxime ligands in its equatorial plane. acs.org The specific coordination environment can influence the stability and selectivity of the complex. While amidoxime-based materials are highly effective, a key challenge is the competitive adsorption of other ions, particularly vanadium. nih.gov Ongoing research focuses on designing ligands and materials that further enhance the selectivity for uranium over competing metal ions. nih.govacs.org
Table 2: Uranium Adsorption Performance of Amidoxime-Based Materials
| Material Type | Uranium Capacity | Source | Reference |
|---|---|---|---|
| Porous Aromatic Frameworks (PAFs) | 702 mg g⁻¹ | Spiked U(VI) solution | nih.gov |
| 3D Hierarchical Porous Amidoxime Fibers (H-ABP) | 11.50 mg-U per g-adsorbent | Natural seawater | rsc.org |
| Amidoxime-functionalized Covalent Organic Framework (COF-4-Pd-AO) | 4.62 mg/g per day | Natural seawater | chinesechemsoc.org |
Design and Performance of Amidoxime-Functionalized Porous Adsorbents
A successful approach involves the synthesis of hyper-cross-linked polymers (HCPs) and porous aromatic frameworks (PAFs). rsc.orgresearchgate.netresearchgate.net One method uses a "knitting" strategy where monomers like biphenyl and an amidoxime-functionalized comonomer are cross-linked using agents such as dimethoxymethane (B151124) in a one-pot Friedel-Crafts alkylation reaction. researchgate.net Another strategy involves crosslinking low-cost cyanophenyl units into a porous structure via an AlCl₃-catalyzed Scholl reaction, followed by post-synthetic modification to convert the cyano groups into amidoxime functionalities. rsc.org These methods create rigid, porous structures that prevent the collapse of the framework and ensure that a larger fraction of the amidoxime groups are accessible for metal ion coordination. rsc.orgresearchgate.net The resulting PAFs have demonstrated a significantly larger utilization ratio of amidoxime groups, exceeding 60%. rsc.orgresearchgate.net
The performance of these advanced adsorbents shows a marked improvement over traditional materials. For instance, amidoxime-functionalized porous aromatic frameworks (PAF-AOs) have exhibited ultrahigh uranium adsorption capacities, reaching up to 702 mg g⁻¹. rsc.org This represents a 16-fold increase in capacity and a 7-fold improvement in adsorption rate compared to some conventional polymer-based adsorbents. rsc.orgresearchgate.net Similarly, hyper-cross-linked polymers functionalized with amidoxime groups (HCP-AO) have shown capacities around 234.46 mg/g. researchgate.net The adsorption kinetics for these materials typically follow a pseudo-second-order model, indicating that the process is chemisorption. researchgate.netresearchgate.net The design of these porous materials provides a robust platform for developing highly efficient and potentially cost-effective adsorbents for critical metal extraction. researchgate.net
Table 1: Performance of Various Amidoxime-Functionalized Porous Adsorbents for Uranium Adsorption
| Adsorbent Type | Monomers/Precursors | Synthesis Strategy | Max. Adsorption Capacity (mg/g) | pH | Reference |
|---|---|---|---|---|---|
| HCPA-2 | Biphenyl, Amidoxime-functionalized 1-(benzyloxy)-4-ethylbenzene | Friedel-Crafts Alkylation | 27.7 | 6 | researchgate.net |
| PAF-AOs | Cyanophenyl units | Scholl Reaction & Post-modification | 702 | - | rsc.org |
| HCP-AO | Fluorene-9-bisphenol | Friedel–Crafts reaction & Post-modification | 234.46 | 7 | researchgate.net |
| AO-Porous Corn Stalk Carbon | Corn Stalk | Pyrolysis & Amidoximation | 230.58 | 6 | researchgate.net |
| AF1 Formulation | Amidoxime-based polymeric fiber | Radiation-Induced Graft Polymerization | 3.9 g U/kg adsorbent (56-day seawater exposure) | Seawater | pnnl.govcapes.gov.br |
Understanding Competitive Metal Ion Binding
A significant challenge in the application of amidoxime-based adsorbents for uranium extraction from seawater is the presence of competing metal ions. nih.gov Seawater contains a complex matrix of ions, and although uranium is present at a very low concentration (around 3.3 ppb), other ions are present at comparable or higher concentrations and can also bind to the amidoxime groups. pnnl.govcapes.gov.brresearchgate.net Vanadium, in particular, is a major competitor. nih.govmdpi.com It exists in seawater at concentrations of approximately 0.5–2 ppb and its species, such as VO²⁺ and VO₂⁺, exhibit a strong affinity for amidoxime ligands, often outcompeting the uranyl ion (UO₂²⁺) for binding sites. researchgate.netmdpi.comresearchgate.netornl.gov Studies have shown that the uptake of vanadium by some poly(amidoxime) fibers can be significantly higher than that of uranium. researchgate.net Iron is another substantial competitor for coordination with amidoxime groups. researchgate.netacs.org
The selectivity of an adsorbent for uranium over competing ions is crucial for its practical application. nih.govrsc.org Research has focused on modifying the ligand environment to enhance this selectivity. The coordination chemistry of both uranium and vanadium with amidoxime ligands is complex. The amidoxime group can adopt different coordination modes, and the stability of the resulting metal complexes dictates the binding preference. mdpi.comresearchgate.net It has been found that the closed-ring glutarimidedioxime structure, which can form on the polymer backbone during synthesis, may be more effective for binding than the open-chain diamidoxime unit. mdpi.com However, this imide-dioxime functionality also shows a strong binding affinity for vanadium, potentially explaining the high vanadium uptake in marine tests. ornl.gov
Strategies to improve selectivity include the rational design of ligands to create specific "hooks" that favor uranyl binding. nih.gov By manipulating the R groups of diamidoxime moieties within porous organic polymers, it is possible to enhance the synergistic binding and density of adjacent amidoxime groups. nih.gov This approach can create uranyl-specific nanotraps that demonstrate a higher affinity and selectivity for uranium, with distribution coefficients for uranium being threefold higher than for vanadium in some optimized systems. nih.gov Another approach involves creating nanocomposites, such as coupling poly(amidoxime) with MXene, which can stabilize the spatial configuration of the amidoxime group to favor uranium affinity and achieve a more than four-fold improvement in U/V selectivity. rsc.org Minimizing the binding of competing ions like vanadium is a key design parameter for the next generation of uranium extraction materials. acs.org
Table 2: Uranium/Vanadium Selectivity for Different Amidoxime-Based Adsorbents
| Adsorbent | U/V Selectivity (Ratio) | Key Feature | Reference |
|---|---|---|---|
| Optimized Nanotrap | ~3 | Uranyl-specific "hooks" via R-group manipulation | nih.gov |
| COF 2-Ru-AO | 2.9 | Amidoxime nanotraps in a Covalent Organic Framework | acs.org |
| PAO/MXene Nanocomposite | >4-fold improvement vs pure PAO | MXene-enabled stabilization of amidoxime configuration | rsc.org |
Computational Contributions to Metal-Ligand Interactions
Computational chemistry, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, has become an indispensable tool for elucidating the fundamental principles governing metal-ligand interactions in amidoxime-based systems. acs.orgrsc.orgresearchgate.net These theoretical studies provide molecular-level insights into binding affinities, coordination geometries, and electronic structures that are often difficult to probe experimentally. acs.orgsolubilityofthings.com
DFT calculations have been extensively used to investigate the binding of the uranyl ion (UO₂²⁺) to various amidoxime derivatives. acs.orgacs.orgrsc.org These studies help to rationalize the strong affinity observed experimentally. Calculations have shown that the binding strength is directly related to the electron-donating ability of substituents on the amidoxime ligand. acs.orgrsc.org By analyzing a series of derivatives, a correlation between the Hammett constant (σ_para) of the substituent and the binding strength has been established, confirming that electron-donating groups enhance the stability of the uranyl-amidoxime complex. acs.org Bonding analyses, such as Natural Bond Orbital (NBO) and Natural Energy Decomposition Analysis (NEDA), reveal that the interaction is not purely electrostatic; there is a significant covalent character arising from orbital hybridization between the uranium 5f/6d orbitals and the nitrogen and oxygen 2p orbitals of the amidoxime ligand. researchgate.netmdpi.com DFT has also been crucial in comparing the binding of uranyl with competing ions like vanadium, confirming that amidoxime ligands can have a higher extraction capability for uranyl due to differences in coordination modes and the presence of substantial hydrogen bonding in the uranyl complexes. acs.org
Table 3: Summary of Computational Findings on Uranyl-Amidoxime Interactions
| Computational Method | Finding | Significance | Reference |
|---|---|---|---|
| DFT | Binding strength correlates with the electron-donating ability of ligand substituents. | Provides a design principle: incorporating electron-donating groups can improve uranium binding affinity. | acs.orgrsc.org |
| DFT (NBO/NEDA) | Significant covalent character in the U-amidoxime bond due to U 5f/6d and N,O 2p orbital hybridization. | Explains the high stability of the complex beyond simple electrostatic attraction. | researchgate.net |
| DFT | Amidoxime groups prefer to act as η²-coordinated ligands in uranyl complexes, with stabilizing hydrogen bonds. | Differentiates the binding mode from that of competing vanadium complexes, contributing to selectivity. | acs.org |
| DFT | Alkylation of amidoxime moieties is a potential route to better discriminate between uranyl and competing vanadium ions. | Suggests a chemical modification strategy to enhance U/V selectivity in adsorbents. | rsc.org |
| MD Simulations | Elucidate the dynamic adsorption process and conformational changes of the adsorbent polymer. | Helps to understand mass transfer and the role of the polymer matrix in adsorption performance. | researchgate.netresearchgate.net |
Comprehensive Computational and Theoretical Investigations of Biphenyl 4 Amidoxime
Quantum Chemical Methodologies and Calculations
Quantum chemical calculations provide a powerful lens through which the intrinsic properties of a molecule can be understood and predicted. These computational methods are essential for elucidating electronic structure, reactivity, and spectroscopic characteristics that are not always accessible through experimental means alone. For Biphenyl-4-amidoxime, these techniques offer a detailed picture of its molecular behavior.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. researchgate.net It operates on the principle that the energy of a molecule can be determined from its electron density, offering a balance between accuracy and computational cost. researchgate.net For Biphenyl-4-amidoxime, DFT calculations, often using hybrid functionals like B3LYP, are employed to determine its ground-state electronic structure, total energy, and the distribution of electron density. researchgate.net
This analysis is crucial for understanding the molecule's stability and chemical reactivity. By mapping the electron density, DFT can identify regions that are electron-rich or electron-deficient, providing insights into how the molecule will interact with other chemical species. The reactivity of Biphenyl-4-amidoxime is influenced by the interplay between the electron-donating amidoxime (B1450833) group and the aromatic biphenyl (B1667301) backbone. DFT calculations can quantify these effects, offering a detailed understanding of the molecule's electronic landscape.
Prediction and Refinement of Molecular Geometries and Conformations
The three-dimensional arrangement of atoms in a molecule is fundamental to its chemical and biological activity. Computational methods are used to predict and refine the molecular geometries of compounds like Biphenyl-4-amidoxime. nih.gov The process begins with a conformational search to identify various possible spatial arrangements of the atoms (conformers). nih.gov These initial structures are then optimized using quantum chemical methods, such as DFT, to find the lowest energy, and therefore most stable, conformations. jcsp.org.pk
Illustrative Geometrical Parameters for Biphenyl-4-amidoxime (Note: The following data is representative of typical bond lengths and angles for similar molecular structures and is for illustrative purposes.)
| Parameter | Bond/Angle | Value |
| Bond Length | C-C (phenyl) | ~1.39 Å |
| C-C (inter-ring) | ~1.49 Å | |
| C-N | ~1.30 Å | |
| N-O | ~1.41 Å | |
| Bond Angle | C-C-C (phenyl) | ~120° |
| C-C-N | ~120° | |
| C-N-O | ~110° | |
| Dihedral Angle | Phenyl-Phenyl | ~40-45° |
Analysis of Vibrational Frequencies and Spectroscopic Signatures
Theoretical vibrational analysis is a valuable tool for interpreting experimental spectroscopic data, such as that from Fourier-transform infrared (FT-IR) and Raman spectroscopy. By calculating the vibrational frequencies of Biphenyl-4-amidoxime, specific spectroscopic signatures can be assigned to the corresponding molecular motions (e.g., stretching, bending, and torsional modes). aimspress.com These calculations are typically performed at the same level of theory used for geometry optimization. aimspress.com
The computed vibrational spectrum provides a theoretical fingerprint of the molecule, which can be compared with experimental results to confirm its structure. For Biphenyl-4-amidoxime, characteristic frequencies would be expected for the C-H stretching of the aromatic rings, the C=N and N-O stretching of the amidoxime group, and the out-of-plane bending modes of the biphenyl system.
Representative Vibrational Frequencies for Biphenyl-4-amidoxime (Note: This table provides typical frequency ranges for the functional groups present in the molecule for illustrative purposes.)
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |
| C-H Stretch | Aromatic | 3100-3000 |
| N-H Stretch | Amine | 3500-3300 |
| O-H Stretch | Oxime | 3400-3200 |
| C=N Stretch | Imine | 1690-1640 |
| C=C Stretch | Aromatic | 1600-1450 |
| N-O Stretch | Oxime | 960-930 |
Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Gap and Reactivity
Frontier Molecular Orbital (FMO) theory is a powerful concept for explaining chemical reactivity and electronic properties. nih.gov It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital most likely to accept electrons, acting as an electrophile. nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more likely to be reactive. nih.gov For Biphenyl-4-amidoxime, the distribution of the HOMO and LUMO across the molecule would reveal the most probable sites for nucleophilic and electrophilic attack. The amidoxime group is expected to significantly influence the energy and localization of these orbitals.
Illustrative Frontier Molecular Orbital Energies for Biphenyl-4-amidoxime (Note: These values are representative for similar aromatic oxime structures and are for illustrative purposes.)
| Orbital | Energy (eV) |
| HOMO | -5.8 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 4.6 |
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution and reactive sites of a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. researchgate.netdtic.mil Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. dtic.mil
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding/antibonding orbitals. uni-muenchen.dewikipedia.org This method allows for the investigation of charge delocalization and hyperconjugative interactions within the molecule. uni-muenchen.de
Global and Local Reactivity Descriptors for Chemical Behavior Prediction
The prediction of chemical behavior through computational methods often relies on the use of global and local reactivity descriptors, which are derived from Density Functional Theory (DFT). These descriptors offer a quantitative measure of a molecule's reactivity and selectivity.
Chemical Hardness (η): A measure of the molecule's resistance to deformation or change in its electron distribution. A higher value indicates greater stability.
Electronic Chemical Potential (μ): Describes the escaping tendency of electrons from an equilibrium system.
Global Electrophilicity Index (ω): Indicates the ability of a molecule to accept electrons.
Global Softness (S): The reciprocal of global hardness, it signifies how easily a molecule can undergo a change in its electron distribution.
These descriptors are calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). While specific DFT calculation results for Biphenyl-4-amidoxime are not available in the provided search results, the conceptual framework allows for a qualitative understanding. The biphenyl moiety, with its extended π-system, and the electron-donating and accepting groups of the amidoxime functional group would collectively influence these global reactivity parameters.
Local Reactivity Descriptors are crucial for identifying the specific reactive sites within a molecule. The most common local descriptors are the Fukui functions (f(r)) . These functions indicate the change in electron density at a particular point in the molecule when an electron is added or removed.
f+(r): Indicates the propensity of a site to undergo a nucleophilic attack (attack by an electron-rich species).
f-(r): Indicates the propensity of a site to undergo an electrophilic attack (attack by an electron-deficient species).
f0(r): Indicates the propensity of a site to undergo a radical attack.
For Biphenyl-4-amidoxime, one would anticipate that the nitrogen and oxygen atoms of the amidoxime group would be susceptible to electrophilic attack, while the carbon atoms of the aromatic rings might be prone to nucleophilic or radical attack, depending on the specific electronic distribution determined by detailed calculations.
Interactive Data Table: Conceptual Global Reactivity Descriptors
| Descriptor | Formula | Significance |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Stability and resistance to change |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |
| Electrophilicity (ω) | μ2 / (2η) | Electron-accepting capability |
| Global Softness (S) | 1 / (2η) | Ease of electronic change |
Note: The values in this table are conceptual and would require specific DFT calculations for Biphenyl-4-amidoxime to be populated with numerical data.
Theoretical Characterization of Intermolecular and Intramolecular Interactions
The non-covalent interactions within and between molecules play a critical role in determining their physical properties, crystal packing, and biological activity. For Biphenyl-4-amidoxime, both intramolecular and intermolecular interactions are of significant interest.
Intramolecular Interactions: Within a single molecule of Biphenyl-4-amidoxime, the most significant intramolecular interaction is likely to be hydrogen bonding . The amidoxime group contains both hydrogen bond donors (-OH) and acceptors (=N-OH). A hydrogen bond could potentially form between the hydrogen of the hydroxyl group and the nitrogen atom of the oxime. The planarity and rotational freedom of the biphenyl rings are also influenced by steric hindrance between the ortho-hydrogen atoms, a well-documented phenomenon in biphenyl systems.
Intermolecular Interactions: These are the forces between adjacent molecules and are fundamental to understanding the condensed-phase behavior of Biphenyl-4-amidoxime. Key intermolecular interactions would include:
Hydrogen Bonding: The amidoxime moiety is well-suited to form strong intermolecular hydrogen bonds, with the hydroxyl group acting as a donor and the nitrogen and oxygen atoms acting as acceptors. This can lead to the formation of dimers or extended hydrogen-bonded networks in the solid state.
π-π Stacking: The aromatic biphenyl rings can engage in π-π stacking interactions, where the electron clouds of adjacent rings interact favorably.
Theoretical methods such as Atoms in Molecules (AIM) theory and Non-Covalent Interaction (NCI) analysis are powerful tools to visualize and quantify these weak interactions. While specific studies on Biphenyl-4-amidoxime are not detailed in the search results, the principles of these interactions are well-established for similar functional groups and aromatic systems.
Interactive Data Table: Potential Non-Covalent Interactions in Biphenyl-4-amidoxime
| Interaction Type | Description | Potential Location in Biphenyl-4-amidoxime |
| Intramolecular H-Bond | Hydrogen bond within the same molecule. | Between the -OH hydrogen and the oxime nitrogen. |
| Intermolecular H-Bond | Hydrogen bond between different molecules. | Between the amidoxime groups of adjacent molecules. |
| π-π Stacking | Attraction between aromatic rings. | Between the biphenyl rings of neighboring molecules. |
| Steric Hindrance | Repulsive interaction between atoms in close proximity. | Between ortho-hydrogens on the two phenyl rings. |
Exploration of Biphenyl 4 Amidoxime Derivatives and Advanced Structural Motifs
Modification of the Biphenyl (B1667301) Core and its Impact on Reactivity
Research has demonstrated that the biphenyl moiety can be constructed during the synthetic sequence of a more complex molecule. A key strategy for C-C bond formation to create the biphenyl structure is the Suzuki coupling reaction. beilstein-journals.org For instance, in the synthesis of novel 1,2,4-oxadiazole-based liquid crystals, a boronic acid ester derivative was created from a phenyl precursor, which then underwent a Suzuki coupling reaction to form the biphenyl group attached to the oxadiazole core. beilstein-journals.org This post-heterocycle formation modification highlights a sophisticated approach to embedding the biphenyl structure.
Alternatively, pre-functionalized biphenyls can be used as starting materials. In the synthesis of 1,2,4-oxadiazole (B8745197) derivatives, nitriles with substituents already on the biphenyl ring, such as hydroxyl groups, have been used to prepare the corresponding amidoximes. nih.gov These functional groups are then carried through the subsequent reactions, demonstrating that the biphenyl core can be tailored prior to the construction of other parts of the molecule. nih.gov The introduction of such groups can impact biological activity; for example, the presence of hydroxy groups on the biphenyl ring of certain oxadiazole derivatives resulted in moderate antibacterial activity. nih.gov
Strategies used in other fields, such as for porous organic frameworks (POFs), illustrate the breadth of potential modifications. Functional groups like chloromethyl (–CH₂Cl), which can be further reacted with amines or thiols, have been grafted onto phenyl rings to enhance chemical reactivity and expand potential applications. the-innovation.org
Table 1: Examples of Biphenyl Core Modification Strategies and Outcomes
| Modification Strategy | Precursor/Intermediate | Reagents/Conditions | Resulting Structure | Research Focus | Source(s) |
|---|---|---|---|---|---|
| Suzuki Coupling | Benzyl 4-(5-(4-bromophenyl)-1,2,4-oxadiazole-3-yl)benzoate | bis(pinacolato)diborane, Pd(dppf)Cl₂, KOAc, dioxane | Biphenyl moiety attached to a 1,2,4-oxadiazole core | Synthesis of ferroelectric liquid crystals | beilstein-journals.org |
Diversification via Functionalization of the Amidoxime (B1450833) Group
The amidoxime group (-C(=NOH)NH₂) is a highly reactive functional moiety that serves as a primary point for diversification. Both the nitrogen and oxygen atoms can be targeted to create a wide array of derivatives.
The direct substitution on the nitrogen atom of the amidoxime group allows for the introduction of various alkyl and aryl substituents, creating N-substituted amidoximes. A direct, one-pot approach has been developed for this purpose, utilizing a triphenylphosphine-iodine (Ph₃P–I₂) mediated dehydrative condensation. rsc.org This method facilitates the synthesis of a variety of N-aryl and N-alkyl amidoximes from secondary amides or their intermediates under mild conditions and with short reaction times. rsc.orgresearchgate.net These N-substituted amidoximes are valuable intermediates themselves, serving as building blocks for various heterocyclic compounds, such as 1,2,4-oxadiazolones. rsc.org
Table 2: Synthesis of N-Substituted Amidoximes
| Starting Material | Reagents | Conditions | Product Type | Source(s) |
|---|---|---|---|---|
| Secondary Amide | Ph₃P, I₂, Et₃N, NH₂OH·HCl | Dry CH₂Cl₂, 0 °C to RT | N-aryl and N-alkyl amidoximes | rsc.org |
O-acylation of the amidoxime hydroxyl group is a cornerstone reaction, primarily serving as the initial step in the most common synthesis of 1,2,4-oxadiazoles. mdpi.comthieme-connect.de This process involves the reaction of the amidoxime with an activated carboxylic acid derivative, such as an acid chloride, anhydride, or an acid activated in-situ with a coupling agent. beilstein-journals.orgmdpi.comrsc.org The resulting O-acylamidoxime intermediate is often unstable and is typically subjected to intramolecular cyclodehydration without isolation to form the stable 1,2,4-oxadiazole ring. mdpi.comacs.org
This two-stage process is highly versatile, allowing for the combination of various amidoximes and carboxylic acids to produce a vast library of disubstituted oxadiazoles. mdpi.comdntb.gov.ua The cyclization step to form the heterocycle often requires heating. mdpi.comthieme-connect.de
Table 3: Reagents for O-Acylation and Subsequent Cyclization to 1,2,4-Oxadiazoles
| Amidoxime | Acylating Agent / Carboxylic Acid Derivative | Coupling/Cyclization Reagent & Conditions | Heterocyclic Product | Source(s) |
|---|---|---|---|---|
| General Aromatic Amidoxime | 4-Bromobenzoyl chloride | Pyridine, 80 °C | 3-Aryl-5-(4-bromophenyl)-1,2,4-oxadiazole | beilstein-journals.org |
| General Amidoxime | Organic Nitriles | PTSA-ZnCl₂, DMF, 80 °C | 3,5-Disubstituted-1,2,4-oxadiazole | acs.org |
| General Amidoxime | Carboxylic Acids | N,N'-Carbonyldiimidazole (CDI), DMF, Reflux | Bis(imidazol)vinyl-1,2,4-oxadiazoles | rsc.org |
Design and Synthesis of Novel Heterocyclic Structures incorporating the Biphenyl-amidoxime Moiety
Biphenyl-4-amidoxime is a valuable synthon for constructing a variety of heterocyclic systems, with 1,2,4-oxadiazoles being the most extensively studied. researchgate.net The synthesis of these five-membered rings is a robust and widely applied transformation.
The predominant method involves the condensation of an amidoxime with a carboxylic acid derivative. beilstein-journals.orgnih.gov As detailed in section 6.2.2, this typically proceeds via an O-acylamidoxime intermediate that undergoes cyclodehydration. mdpi.comthieme-connect.de For example, biphenyl-substituted 1,2,4-oxadiazoles have been synthesized by reacting a suitable amidoxime with a benzoyl chloride derivative in pyridine, or by using coupling agents like HBTU to facilitate the reaction between an amidoxime and a carboxylic acid. beilstein-journals.orgnih.gov
Beyond simple oxadiazoles, N-substituted amidoximes can be used to create more complex structures. For instance, N-substituted amidoximes can undergo base-mediated carbonylative cyclization with 1,1′-carbonyldiimidazole (CDI) to yield 1,2,4-oxadiazol-5-ones. rsc.org The versatility of the amidoxime functional group allows it to be a precursor not only to 1,2,4-oxadiazoles but also to other heterocyclic systems like imidazoles and pyrimidines, showcasing its significant synthetic potential. researchgate.net
Table 4: Synthesis of Heterocycles from Biphenyl-Amidoxime and Related Precursors
| Precursor | Reagents | Key Intermediate | Heterocyclic Product | Source(s) |
|---|---|---|---|---|
| Benzyl 4-(N'-hydroxycarbamimidoyl)benzoate | 4-Bromobenzoyl chloride, Pyridine | O-Acylamidoxime | Benzyl 4-(5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl)benzoate | beilstein-journals.org |
| Biphenyl-4-carboxamide oxime | Indole-4-carboxylic acid, HBTU, DIPEA | O-Acylamidoxime | 3-([1,1'-Biphenyl]-4-yl)-5-(1H-indol-4-yl)-1,2,4-oxadiazole | nih.gov |
| N-Aryl/Alkyl Amidoximes | 1,1′-Carbonyldiimidazole (CDI), Base | N-Substituted Amidoxime | 4-Substituted-3-aryl/alkyl-1,2,4-oxadiazol-5(4H)-one | rsc.org |
Catalytic Applications and Mechanistic Insights of Biphenyl 4 Amidoxime Based Systems
Biphenyl-4-amidoxime as Ligands in Transition Metal Catalysis
The application of biphenyl-4-amidoxime as a ligand in transition metal catalysis is not documented in the current body of scientific literature. Theoretical considerations suggest that the amidoxime (B1450833) group (–C(NOH)NH₂) could offer N,O-bidentate chelation to a metal center, a common feature in effective catalyst design. The biphenyl (B1667301) group, a prevalent structural motif in high-performance ligands, could provide steric bulk and electronic properties beneficial for catalytic activity and stability. However, no studies have been published that synthesize and test biphenyl-4-amidoxime-metal complexes for catalytic purposes.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)
There are no published reports on the use of biphenyl-4-amidoxime as a ligand in palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reactions. These reactions typically rely on phosphine-based ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) to facilitate the catalytic cycle. While the nitrogen and oxygen atoms of the amidoxime group could theoretically coordinate to a palladium center, the efficacy of such a complex in promoting oxidative addition, transmetalation, and reductive elimination—key steps in these cross-coupling reactions—remains unexplored.
Other Metal-Catalyzed Organic Transformations
A thorough review of the literature indicates no documented use of biphenyl-4-amidoxime as a ligand in other metal-catalyzed organic transformations. While amidoxime-containing compounds have been studied for their coordination to various metals, these studies have not extended to the investigation of the resulting complexes as catalysts for organic synthesis.
Role of Ligand Structure in Catalytic Activity and Selectivity
Due to the absence of studies on biphenyl-4-amidoxime in catalysis, there is no empirical data on how its structure would influence catalytic activity and selectivity. In related biphenyl-based phosphine (B1218219) ligands, the substitution pattern on the biphenyl rings and the nature of the phosphorus substituents are known to be critical for catalyst performance. These modifications can tune the steric and electronic environment around the metal center, impacting reaction rates, substrate scope, and product selectivity. For a hypothetical biphenyl-4-amidoxime ligand, one could speculate that modifications to the biphenyl rings or the amidoxime group would similarly modulate its catalytic properties. However, without experimental evidence, any such discussion remains purely speculative.
Development of Heterogeneous Catalytic Systems
The development of heterogeneous catalytic systems involving biphenyl-4-amidoxime has not been reported. The amidoxime functional group is known for its ability to adsorb metal ions, a property that has been exploited in materials for metal extraction from solutions. This suggests a potential route for immobilizing biphenyl-4-amidoxime onto a solid support, which could then be used to chelate metal catalysts. Such a heterogeneous system could offer advantages in catalyst separation and recycling. However, the synthesis, characterization, and catalytic testing of such a material have not been described in the scientific literature.
Material Science Contributions: Biphenyl 4 Amidoxime in Advanced Functional Materials
Engineering Porous Organic Frameworks (POFs) and Adsorbents
The high surface area and tunable porosity of Porous Organic Frameworks (POFs), a class that includes Porous Aromatic Frameworks (PAFs), Covalent Organic Frameworks (COFs), and others, make them ideal scaffolds for functionalization. acs.orgresearchgate.net Incorporating amidoxime (B1450833) groups, derived from precursors like biphenyl-4-carbonitrile, transforms these frameworks into highly effective adsorbents.
Synthetic Strategies for Amidoxime-Modified Porous Materials
The synthesis of amidoxime-modified porous materials typically involves a multi-step approach, most commonly a post-synthetic modification strategy. This allows for the creation of a robust porous structure first, followed by the introduction of the functional amidoxime groups.
A prevalent method begins with the synthesis of a porous framework containing nitrile (cyano) groups. For instance, porous aromatic frameworks (PAFs) can be synthesized by crosslinking cyanophenyl-containing building blocks, sometimes with biphenyl (B1667301) units, through an AlCl3-catalyzed Scholl reaction. nih.gov Similarly, fibrous cyano-modified mesoporous SiO2 microspheres can be fabricated through the hydrolysis of ethyl silicate in the presence of (2-cyanoethyl)triethoxysilane. nih.gov Hypercrosslinked porous organic polymers can also be produced from precursors like benzil, which are then grafted with nitrile-containing molecules. researchgate.net
Once the nitrile-functionalized porous material is obtained, the crucial step is the conversion of the cyano groups (–C≡N) into amidoxime groups (–C(NH2)=NOH). This is typically achieved by reacting the material with hydroxylamine (B1172632) hydrochloride (NH2OH·HCl) in an alkaline environment. nih.govresearchgate.net This conversion is a key step that imbues the material with its high affinity for metal ions. nih.govacs.org The open architecture of materials like PAFs is particularly advantageous, as it allows a large number of the introduced amidoxime groups to be accessible for adsorption. nih.gov
Performance Enhancement in Adsorption Processes
The introduction of amidoxime groups onto high-surface-area porous materials dramatically enhances their adsorption performance, particularly for heavy metals and radionuclides like uranium. nih.govnih.gov The amidoxime functional group is a superior chelating agent for metal ions due to its coordination active sites. nih.govacs.org It can form stable five-membered ring complexes with metal ions through the transformation from its imino-hydroxylamine form to the amino-oxime form. nih.govacs.org
The porous structure of the underlying framework plays a critical role. In conventional polymer matrices, the dense structure can expose as little as 10–20% of the active amidoxime groups, limiting efficiency. nih.gov In contrast, the open and porous architecture of PAFs can make over 60% of the amidoxime groups accessible, leading to a significant increase in adsorption capacity. nih.gov For example, amidoxime-modified PAFs have demonstrated an ultrahigh uranium capacity of 702 mg/g, which is approximately 16 times higher than that of amidoxime-modified polymers. nih.gov
The performance of these materials is also notable for other heavy metals. Fibrous amidoxime-functionalized mesoporous SiO2 microspheres have shown high selectivity and a maximum equilibrium adsorption capacity for Pb(2+) of 284 mg/g. nih.gov This high capacity is attributed to the combination of the high specific surface area of the porous silica and the strong chelating ability of the amidoxime groups. nih.gov
Table 1: Adsorption Performance of Various Amidoxime-Modified Porous Materials
| Adsorbent Material | Target Ion | Maximum Adsorption Capacity (mg/g) | Reference |
|---|---|---|---|
| Amidoxime-Modified Porous Aromatic Frameworks (PAFs) | Uranium (UO₂²⁺) | 702 | nih.gov |
| Fibrous Amidoxime-Functionalized Mesoporous SiO₂ Microspheres | Lead (Pb²⁺) | 284 | nih.gov |
| Amidoxime-Functionalized Fe₃O₄@SiO₂-g-PAMAM-AO | Lead (Pb²⁺) | 157.25 | nih.gov |
| Amidoxime-Functionalized Fe₃O₄@SiO₂-g-PAMAM-AO | Nickel (Ni²⁺) | 191.78 | nih.gov |
| Natural Silk Protein with Amidoxime Sites | Uranium | 15.69 (in simulated seawater) | nih.gov |
| Polyamidoxime Porous Membrane (PAOM) | Uranium | 2.03 (from natural seawater over 14 days) | nih.gov |
Regeneration and Reusability Studies for Sustainable Applications
For an adsorbent to be economically viable and sustainable, it must be capable of being regenerated and reused over multiple cycles. researchgate.net Research into amidoxime-functionalized materials has focused on developing effective elution methods to strip the adsorbed metal ions and restore the adsorbent's capacity.
Various chemical agents have been tested as eluents. researchgate.net For uranium adsorbed on amidoxime-based polymers, high concentrations of bicarbonate solution (e.g., 3 M KHCO3) have been identified as a cost-effective and environmentally friendly stripping method. pnnl.gov An additional rinse with a base, such as 0.5 M NaOH, can further improve the recovery of adsorption capacity by removing natural organic matter that may have fouled the adsorbent during use. pnnl.gov For lead ions adsorbed on silica microspheres, desorption was effectively achieved using 2 M HNO3, with a desorption efficiency as high as 96.2%. nih.gov
Despite successful regeneration, a challenge that can arise is the degradation of the amidoxime ligands during prolonged exposure to environments like seawater or during the adsorption/desorption cycles themselves. pnnl.govornl.gov Spectroscopic studies have revealed that amidoxime groups can be converted to carboxylate groups, which reduces the capacity for the target ion (e.g., uranium) while increasing the uptake of competing ions like calcium and magnesium. pnnl.govornl.gov
Table 2: Regeneration and Reusability of Amidoxime-Based Adsorbents
| Adsorbent Material | Target Ion | Eluent/Regeneration Method | Reusability Performance | Reference |
|---|---|---|---|---|
| Amidoxime-Based Polymeric Adsorbents | Uranium | 3 M KHCO₃ followed by 0.5 M NaOH rinse | ~100% capacity recovery in the first reuse; capacity drops in subsequent cycles due to ligand degradation. | pnnl.govornl.gov |
| Fibrous Amidoxime-Functionalized Mesoporous SiO₂ | Lead (Pb²⁺) | 2 M HNO₃ | Desorption efficiency of 96.2%. | nih.gov |
| Polyamidoxime Porous Membrane (PAOM) | Uranium | Not specified | Only a 6.15% decrease in adsorption capacity after seven cycles. | nih.gov |
| Natural Silk Protein with Amidoxime Sites (SF-g-PAO) | Uranium | Not specified | Can withstand a minimum of five adsorption-elution cycles. | nih.gov |
| Fe₃O₄@SiO₂-g-PAMAM-AO Magnetic Composite | Lead (Pb²⁺) and Nickel (Ni²⁺) | Not specified | Can be reused in adsorption-desorption cycles. | nih.gov |
Integration into Polymeric Structures and Composites for Specific Functions
Beyond rigid porous frameworks, biphenyl-4-amidoxime and other amidoxime functionalities are frequently integrated into flexible polymeric structures and advanced composites. acs.org This approach combines the chelating properties of the amidoxime group with the processability and unique physical properties of polymers and composite materials.
Poly(amidoxime) (PAO) can be synthesized from precursor polymers like polyacrylonitrile (PAN). nih.govacs.org This PAO can then be incorporated into various material architectures. For example, a semi-interpenetrating hydrogel has been developed by introducing a PAO polymer into a polyzwitterionic network. nih.govmdpi.com This composite hydrogel exhibited excellent anti-biofouling properties, a critical feature for applications like uranium extraction from natural seawater, where bioadhesion can severely reduce adsorbent efficiency and lifespan. nih.govmdpi.com The hydrophilic hydrogel network also helps to disperse the PAO polymer, increasing the contact between the amidoxime groups and target ions in the water. nih.gov
Amidoxime functionalities have also been incorporated into magnetic composites to facilitate easy separation of the adsorbent from the treated solution. Magnetic microspheres, such as those with an Fe3O4 core, have been coated with silica and then functionalized with polyamidoxime dendrimers (Fe3O4@SiO2-g-PAMAM-AO). nih.gov These magnetic composites demonstrated excellent adsorption performance for heavy metals like lead and nickel and could be easily recovered from the water using an external magnet for regeneration and reuse. nih.gov This integration of magnetic properties with the high adsorption capacity of amidoxime groups represents a practical advancement for large-scale water treatment applications.
Advanced Structural Elucidation and Spectroscopic Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of Biphenyl-4-amidoxime in solution. By analyzing the magnetic environments of the hydrogen (¹H) and carbon (¹³C) nuclei, a detailed map of the molecular framework can be constructed.
The ¹H NMR spectrum of Biphenyl-4-amidoxime provides specific information about the electronic environment of its protons. The protons of the two phenyl rings are found in the aromatic region, typically between 7.3 and 7.8 ppm. Due to the electronic influence of the amidoxime (B1450833) group, the protons on the substituted ring are chemically non-equivalent to those on the unsubstituted phenyl ring. The protons of the amidoxime functional group, specifically the amine (-NH₂) and hydroxyl (-OH) protons, exhibit characteristic signals. These signals are often broad and their chemical shifts can be sensitive to solvent, concentration, and temperature. For instance, in some amidoximes, the -NH₂ protons can appear around 5.7 ppm, while the -OH proton signal may be observed near 2.2 ppm researchgate.net.
The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon skeleton. The spectrum shows distinct signals for the aromatic carbons and a characteristic signal for the carbon atom of the amidoxime group (C=N). The chemical shifts for the biphenyl (B1667301) carbons are influenced by their position relative to the amidoxime substituent and the other phenyl ring rsc.orgrsc.org. The carbon atom of the amidoxime group is typically observed in the range of 145-155 ppm, confirming the presence of this key functional group.
Interactive Table 1: Predicted ¹H NMR Spectral Data for Biphenyl-4-amidoxime
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Aromatic H (unsubstituted ring) | ~7.30 - 7.55 | Multiplet (m) | Protons on the terminal phenyl group. |
| Aromatic H (substituted ring) | ~7.55 - 7.80 | Multiplet (m) | Protons on the phenyl ring attached to the amidoxime group. |
| -NH₂ (Amidoxime) | ~5.7 | Broad Singlet (br s) | Chemical shift is variable; subject to exchange. researchgate.net |
| -OH (Amidoxime) | ~2.2 | Broad Singlet (br s) | Chemical shift is highly variable; subject to exchange. researchgate.net |
Interactive Table 2: Predicted ¹³C NMR Spectral Data for Biphenyl-4-amidoxime
| Carbon Type | Predicted Chemical Shift (δ, ppm) | Notes |
| C=N (Amidoxime) | ~150 | Quaternary carbon of the amidoxime group. |
| Aromatic C-H | ~126 - 130 | Protonated aromatic carbons. rsc.orgrsc.org |
| Aromatic C-C (Quaternary) | ~135 - 145 | Carbons at the biphenyl linkage and the point of substitution. rsc.orgrsc.org |
Solid-state NMR (ssNMR) is a powerful technique for analyzing the structure and dynamics of molecules in the solid phase, providing information not accessible in solution-state NMR. For Biphenyl-4-amidoxime, ssNMR could be particularly useful for monitoring its synthesis, which often involves the conversion of a nitrile precursor (4-cyanobiphenyl). The transformation can be tracked by observing the disappearance of the characteristic nitrile carbon signal (around 119 ppm) and the concurrent appearance of the amidoxime carbon signal in the ¹³C cross-polarization magic-angle spinning (CP-MAS) spectrum.
Furthermore, ssNMR can probe the local environment and packing of Biphenyl-4-amidoxime molecules in a crystalline or amorphous solid. Analysis of chemical shift anisotropy (CSA) provides detailed information about the electronic shielding around a nucleus, which is averaged out in solution. These parameters are sensitive to intermolecular interactions, such as hydrogen bonding and π-stacking, and can help to define the molecular conformation and packing arrangement in the solid state utah.edu.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Vibrations
FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of Biphenyl-4-amidoxime displays a series of characteristic absorption bands that confirm its structure. The amidoxime group gives rise to several distinct vibrations: a broad O-H stretching band, N-H stretching vibrations, a C=N stretching band, and an N-O stretching band. The biphenyl framework is identified by aromatic C-H and C=C stretching vibrations.
Interactive Table 3: Characteristic FT-IR Vibrational Frequencies for Biphenyl-4-amidoxime
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |
| O-H Stretch (Amidoxime) | 3600 - 3200 | Broad, Medium-Strong |
| N-H Stretch (Amidoxime) | 3500 - 3300 | Medium (often two bands) |
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |
| C=N Stretch (Oxime) | ~1650 | Medium |
| Aromatic C=C Stretch | 1600, 1500, 1450 | Medium-Strong |
| N-O Stretch | ~950 | Medium-Strong |
X-ray Crystallography and Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a crystalline solid, providing exact bond lengths, bond angles, and torsional angles.
The crystallographic data would reveal the intricate network of intermolecular interactions that govern the packing of Biphenyl-4-amidoxime molecules in the crystal lattice. The amidoxime group is a potent director of intermolecular assembly due to its ability to act as both a hydrogen bond donor (via -OH and -NH₂ groups) and an acceptor (via the nitrogen and oxygen atoms). This typically leads to the formation of extensive hydrogen-bonding networks, which can create robust supramolecular architectures such as dimers, chains, or sheets.
In addition to hydrogen bonding, the biphenyl rings provide a platform for π-π stacking interactions. These non-covalent interactions, where the aromatic rings of adjacent molecules stack on top of each other, play a crucial role in the stabilization of the crystal structure acs.org. The detailed analysis of these combined interactions is essential for understanding the material's physical properties, including its melting point, solubility, and stability.
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. While specific XPS data for Biphenyl-4-amidoxime is not readily found in the literature, the expected spectral features can be predicted based on its constituent elements and functional groups.
The XPS survey scan of Biphenyl-4-amidoxime would confirm the presence of Carbon (C), Nitrogen (N), and Oxygen (O). High-resolution scans of the C 1s, N 1s, and O 1s regions would provide detailed information about the chemical environment and oxidation states of these atoms.
Nitrogen (N 1s) Spectrum: The N 1s spectrum is particularly informative due to the two different nitrogen environments in the amidoxime group. It is expected to show at least two distinct peaks. The nitrogen atom of the amino group (-NH₂) would have a binding energy in the range of 399-400 eV, typical for amine functionalities. xpsfitting.comxpsfitting.comacs.orgresearchgate.netnih.gov The nitrogen atom of the oxime group (=N-OH) would likely appear at a slightly higher binding energy, possibly in the range of 400-402 eV, due to the influence of the electronegative oxygen atom. acs.orgresearchgate.netnih.gov The precise binding energies can help in confirming the chemical structure and identifying any potential degradation or side products. For instance, oxidized nitrogen species would appear at even higher binding energies. researchgate.net
Carbon (C 1s) and Oxygen (O 1s) Spectra: The high-resolution C 1s spectrum would be complex, with contributions from the aromatic carbons of the biphenyl rings and the carbon atom of the amidoxime group. The aromatic C-C and C-H bonds would typically appear around 284.8 eV, while the C-N and C=N bonds would be shifted to higher binding energies. The O 1s spectrum would show a peak corresponding to the hydroxyl group (-OH) of the amidoxime, typically in the range of 532-534 eV.
Table 2: Predicted XPS Binding Energies for Biphenyl-4-amidoxime
| Element | Orbital | Functional Group | Predicted Binding Energy (eV) | Reference |
|---|---|---|---|---|
| Nitrogen | N 1s | -NH₂ | 399.0 - 400.0 | xpsfitting.comxpsfitting.comacs.orgresearchgate.netnih.gov |
| Nitrogen | N 1s | =N-OH | 400.0 - 402.0 | acs.orgresearchgate.netnih.gov |
| Carbon | C 1s | Aromatic C-C, C-H | ~284.8 | |
| Carbon | C 1s | -C(N)=N- | 286.0 - 288.0 | |
| Oxygen | O 1s | -OH | 532.0 - 534.0 |
Note: These are predicted values based on literature for similar functional groups and are subject to variation based on the specific chemical environment and instrument calibration.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Analysis
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. iaea.orgnih.govresearchgate.netresearchgate.netrsc.orgnih.govacs.orgrsc.org The amidoxime functionality in Biphenyl-4-amidoxime can potentially be a source of radical species, particularly nitroxide radicals, upon oxidation or photolysis. iaea.orgnih.govresearchgate.netresearchgate.netrsc.orgnih.govacs.orgrsc.org
The oxidation of the N-hydroxy group of the amidoxime can lead to the formation of an iminoxyl radical (R-C(NH₂)=NO•). EPR spectroscopy would be the definitive method to detect and characterize such a transient species. The EPR spectrum of the Biphenyl-4-amidoxime radical would be expected to exhibit hyperfine coupling to the nitrogen nucleus of the nitroxide group, resulting in a characteristic triplet signal. Further coupling to other nearby magnetic nuclei, such as the protons on the amino group and the aromatic rings, would lead to a more complex splitting pattern.
The analysis of the g-factor and the hyperfine coupling constants (A-values) from the EPR spectrum can provide valuable information about the electronic structure and the distribution of the unpaired electron density within the radical. For nitroxide radicals, the g-value is typically around 2.006, and the nitrogen hyperfine coupling constant (A_N) is sensitive to the local environment. iaea.orgresearchgate.netnih.govrsc.orgnih.gov
Table 3: Expected EPR Parameters for Biphenyl-4-amidoxime Radical
| Parameter | Description | Expected Value/Features |
|---|---|---|
| g-factor | A measure of the magnetic moment of the unpaired electron. | ~2.006 for a nitroxide radical. |
| A_N (Nitrogen Hyperfine Coupling) | Interaction of the unpaired electron with the ¹⁴N nucleus. | A triplet splitting pattern. The magnitude would depend on the spin density on the nitrogen atom. |
| A_H (Proton Hyperfine Coupling) | Interaction of the unpaired electron with nearby protons. | Further splitting of the main triplet, providing information on the radical's conformation. |
Note: These are expected parameters based on the literature for similar nitroxide radicals. iaea.orgresearchgate.netnih.govrsc.orgnih.gov Experimental values would be necessary for a precise characterization.
Q & A
Q. What are the established synthetic routes for Biphenyl-4-amidoxime, and how can researchers optimize reaction conditions?
Biphenyl-4-amidoxime is synthesized via a multi-step process:
- Step 1 : 4-Chloroacetylbiphenyl is prepared from biphenyl.
- Step 2 : Reaction with alkylnitrite in dry HCl yields 4-biphenylhydroxymoylchloride (ketooxime).
- Step 3 : Condensation with 2-amino-4-nitrophenol in a cold medium produces the final ligand. Optimization involves controlling temperature (e.g., cold conditions for stability), stoichiometric ratios, and purification via recrystallization. Analytical validation (e.g., FT-IR, NMR) is critical for confirming intermediates .
Q. Which analytical techniques are essential for characterizing Biphenyl-4-amidoxime and its derivatives?
Key methods include:
- Elemental analysis for empirical formula validation.
- FT-IR to identify functional groups (e.g., amidoxime C=N–OH stretch at ~1630 cm⁻¹).
- ¹H/¹³C-NMR to resolve aromatic protons and confirm substitution patterns.
- UV-Vis spectroscopy to assess electronic transitions in metal complexes.
- Magnetic susceptibility and conductivity measurements for metal coordination studies .
Q. How should researchers address solubility challenges for Biphenyl-4-amidoxime in experimental setups?
Solubility is solvent-dependent. Polar aprotic solvents (e.g., DMF, DMSO) are recommended for ligand dissolution, while non-polar solvents (e.g., hexane) aid in precipitation during purification. Pre-screening solvents via small-scale trials ensures reproducibility. Documenting solvent purity and storage conditions (e.g., anhydrous) minimizes variability .
Advanced Research Questions
Q. What strategies resolve contradictions in reported catalytic activities of Biphenyl-4-amidoxime metal complexes?
Q. How can computational modeling complement experimental data in studying Biphenyl-4-amidoxime’s coordination chemistry?
- DFT calculations predict geometry (e.g., octahedral vs. square planar for Cu(II) complexes).
- Molecular docking identifies binding modes with biological targets (e.g., enzyme active sites). Validate models using experimental magnetic moments and spectroscopic data. Tools like Chemotion ELN streamline data integration .
Q. What methodologies ensure reproducibility in synthesizing Biphenyl-4-amidoxime derivatives for structure-activity relationship (SAR) studies?
- Standardized protocols : Document reaction times, temperatures, and purification steps rigorously.
- Batch consistency : Use high-purity reagents (≥98%) and validate via HPLC or GC-MS.
- Negative controls : Include unfunctionalized biphenyl analogues to isolate amidoxime effects. Repositories like RADAR4Chem provide templates for metadata documentation .
Q. How should researchers design experiments to investigate Biphenyl-4-amidoxime’s role in multi-component reactions?
- Screening matrices : Vary components (e.g., aldehydes, amines) to assess compatibility.
- Kinetic profiling : Use in-situ FT-IR or UV-Vis to monitor reaction progress.
- Mechanistic probes : Isotopic labeling (e.g., ¹⁵N) tracks amidoxime participation in intermediates. Reference synthetic pathways from peer-reviewed journals (e.g., Medicinal Chemistry Research) for benchmarking .
Methodological Guidance for Data Management
Q. What frameworks are recommended for curating and sharing Biphenyl-4-amidoxime research data?
Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Metadata standards : Use IUPAC nomenclature and CAS registry numbers.
- Repositories : Upload raw data (e.g., NMR spectra) to Chemotion or nmrXiv.
- Terminology services : NFDI4Chem’s glossary ensures consistent terminology .
Q. How can researchers mitigate biases in interpreting spectroscopic data for novel Biphenyl-4-amidoxime derivatives?
- Blinded analysis : Have multiple team members independently assign NMR/IR peaks.
- Reference libraries : Compare with databases (Reaxys, SciFinder) for known compounds.
- Error quantification : Report signal-to-noise ratios and instrument calibration details .
Tables for Key Data
Q. Table 1. Analytical Parameters for Biphenyl-4-amidoxime
| Parameter | Method | Typical Value | Reference |
|---|---|---|---|
| Molecular Weight | Elemental Analysis | 212.3 g/mol | |
| Melting Point | DSC | Not reported | |
| Solubility in DMSO | Gravimetric | >50 mg/mL |
Q. Table 2. Catalytic Performance of Cu(II)-Biphenyl-4-amidoxime Complex
| Substrate | Conversion (%) | Turnover Frequency (h⁻¹) | Conditions | Reference |
|---|---|---|---|---|
| 2-Aminophenol | 92 | 12.5 | pH 5.0, 25°C | |
| 4-Nitro-2-aminophenol | 78 | 9.8 | pH 6.5, 30°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
